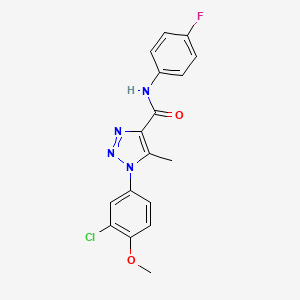

1-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of various functional groups, such as the triazole ring, chloro, methoxy, and fluorophenyl groups, contributes to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials might include 3-chloro-4-methoxyphenyl azide and 4-fluorophenylacetylene.

Carboxamide Formation: The triazole intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group. This step typically requires a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for the cycloaddition step and automated systems for the subsequent carboxamide formation. The use of catalysts and solvents that are easily recoverable and recyclable would be emphasized to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the chloro group with an amine yields an amino derivative.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that triazole-based compounds can target multiple pathways involved in cancer progression, making them valuable candidates for drug development .

2. Antimicrobial Properties

The triazole moiety is recognized for its antifungal activity. Compounds containing the triazole ring have been effective against various fungal pathogens, including Candida species and Aspergillus species. The mechanism typically involves disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

3. Anti-inflammatory Effects

Recent studies suggest that triazole-containing compounds exhibit anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating conditions such as arthritis and other chronic inflammatory diseases .

Agricultural Applications

1. Pesticides

Due to their biological activity, triazole derivatives are also explored as agrochemicals. They can serve as fungicides, effectively controlling fungal diseases in crops. Their application can enhance crop yield and quality by reducing the incidence of plant diseases caused by pathogenic fungi .

Material Science Applications

1. Polymer Chemistry

Triazoles have been utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. These materials can be applied in coatings, adhesives, and other industrial applications .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The chloro and fluorophenyl groups can enhance binding affinity through hydrophobic interactions and halogen bonding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(3-chloro-4-methoxyphenyl)-N-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- 1-(3-chloro-4-methoxyphenyl)-N-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to similar compounds, 1-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and improve the compound’s pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

1-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

The molecular formula of this compound is C17H14ClFN4O2, with a molecular weight of 360.77 g/mol. Its structure includes a triazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showcasing promising results in inhibiting growth. For instance, studies have indicated that similar triazole compounds can inhibit cell wall synthesis in bacteria, leading to cell death .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.43 | Induces apoptosis and inhibits proliferation |

| A549 | 49.85 | Induces autophagy without causing apoptosis |

| MCF-7 | 2.70 | Arrests cell cycle at G0/G1 phase |

These findings suggest that the compound exerts its anticancer effects by inducing apoptosis and affecting key signaling pathways involved in cell proliferation and migration .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymes : The compound may inhibit enzymes critical for cancer cell survival and replication.

- Apoptosis Induction : It has been shown to activate caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound can cause arrest in specific phases of the cell cycle, thereby preventing cancer cells from dividing .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives similar to this compound:

- Study on HCT116 Cells : A derivative demonstrated an IC50 value of 0.43 µM against HCT116 cells, significantly more potent than traditional chemotherapeutic agents like Melampomagnolide B (IC50 = 4.93 µM). The study noted a marked decrease in migration and invasion capabilities of treated cells .

- A549 Cell Line Evaluation : In another study, compounds with similar structures were found to induce autophagy in A549 cells without triggering apoptosis, suggesting a unique mechanism that could be exploited for therapeutic purposes .

Eigenschaften

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4O2/c1-10-16(17(24)20-12-5-3-11(19)4-6-12)21-22-23(10)13-7-8-15(25-2)14(18)9-13/h3-9H,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDOVQCSXMUJHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.